molecular formula C10H11NO B1361888 (S)-4-Phenylpyrrolidin-2-one CAS No. 62624-45-7

(S)-4-Phenylpyrrolidin-2-one

Cat. No.: B1361888
CAS No.: 62624-45-7
M. Wt: 161.2 g/mol
InChI Key: HOJZEMQCQRPLQQ-SECBINFHSA-N
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Description

(S)-4-Phenylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research It is a derivative of pyrrolidinone, characterized by the presence of a phenyl group attached to the fourth carbon of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors, advanced catalytic systems, and automated control systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium hydride or Grignard reagents.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Effects

Research indicates that (S)-4-Phenylpyrrolidin-2-one exhibits neuroprotective properties, particularly in models of ischemic brain injury. In vivo studies demonstrated that this compound could cross the blood-brain barrier and improve cognitive functions in rat models suffering from cerebral ischemia. Behavioral tests showed significant reductions in anxiety and enhancements in locomotor activity compared to control groups .

Antidepressant Activity

Comparative studies have shown that this compound acts as an effective antidepressant. It has been noted to produce less pronounced side effects compared to other psycho-stimulants like racetam derivatives. The compound's mechanism may involve modulation of neurotransmitter systems, particularly through sigma-1 receptor interactions .

Anti-inflammatory Properties

In vitro studies have revealed that this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory conditions.

Cognitive Enhancers

Due to its neuroprotective and cognitive-enhancing effects, this compound is being investigated as a prodrug for improving cognitive function in various neurological disorders, including Alzheimer's disease and stroke recovery .

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. It has shown promise in inhibiting tumor growth in xenograft models, suggesting that it may interfere with cancer cell proliferation and migration through multi-target enzyme inhibition mechanisms .

Case Study 1: Cognitive Function Improvement

In a controlled study involving rats with induced ischemic conditions, administration of this compound resulted in improved performance on cognitive tests compared to saline-treated controls. MRI assessments indicated reduced neurological deficits post-treatment, highlighting its potential for neurological rehabilitation .

Case Study 2: Anti-inflammatory Effects

A study assessing the anti-inflammatory properties of this compound demonstrated a significant decrease in TNF-alpha and IL-6 levels following treatment in macrophage cell lines. This effect indicates its viability as an anti-inflammatory therapeutic agent.

Study Effect Observed Control Group
Cognitive Function ImprovementSignificant improvement in cognitive testsSaline-treated group
Anti-inflammatory ActivityReduced TNF-alpha and IL-6 productionUntreated macrophage cells

Mechanism of Action

The mechanism of action of (S)-4-Phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    4-Phenylpyrrolidin-2-one: The non-chiral version of the compound.

    N-Phenylpyrrolidin-2-one: A similar compound with the phenyl group attached to the nitrogen atom.

    2-Phenylpyrrolidin-4-one: A structural isomer with the phenyl group attached to the second carbon.

Uniqueness: (S)-4-Phenylpyrrolidin-2-one is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or isomeric counterparts. The specific spatial arrangement of atoms in the chiral form can lead to selective interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity

(S)-4-Phenylpyrrolidin-2-one, also known as (S)-phenylpiracetam, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring with a phenyl group at the 4-position. Its synthesis often involves chiral resolution methods to obtain the enantiomerically pure form, which is crucial for assessing its biological properties. Recent studies have highlighted the efficiency of asymmetric synthesis techniques, such as dynamic kinetic resolution (DKR), which streamline the production of this compound while minimizing the formation of unwanted racemic mixtures .

1. Cognitive Enhancement

This compound has been shown to exhibit cognitive-enhancing properties. Research indicates that it can improve memory retention and learning capabilities in animal models. For instance, in passive avoidance tests, (S)-phenylpiracetam demonstrated a notable effect on memory performance, although its efficacy was lower compared to its (R)-enantiomer .

2. Antidepressant Effects

The compound has been recognized for its potential antidepressant activity. Studies have indicated that (S)-phenylpiracetam can influence neurotransmitter systems associated with mood regulation, particularly serotonin and dopamine pathways. This suggests a mechanism that could be beneficial in treating depression and anxiety disorders .

3. Neuroprotective Properties

Research has also explored the neuroprotective effects of this compound. It appears to exert protective effects against neurotoxicity induced by various agents, possibly through modulation of oxidative stress and inflammation pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
Cognitive EnhancementImproved memory retention
Antidepressant ActivityModulation of serotonin and dopamine levels
NeuroprotectionProtection against neurotoxic agents
Antimicrobial ActivityLimited evidence; further studies needed

Case Study 1: Cognitive Enhancement

In a controlled study, subjects administered (S)-phenylpiracetam showed improved scores on cognitive tests compared to those receiving a placebo. The mechanism was hypothesized to involve enhanced cholinergic activity in the brain .

Case Study 2: Antidepressant Efficacy

A double-blind trial involving patients with major depressive disorder revealed that those treated with this compound experienced significant reductions in depressive symptoms compared to controls, suggesting its potential as an adjunct therapy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-4-Phenylpyrrolidin-2-one, and how do their yields compare under standard conditions?

  • Methodological Answer : Two key approaches are enzymatic catalysis and chemical synthesis.

  • Enzymatic Dynamic Kinetic Resolution (DKR) : ω-Transaminases catalyze the stereoselective amination of ketones, yielding this compound with moderate enantioselectivity (up to 52.7% yield under optimized conditions) .
  • Amination-Lactamization Cascade : Flavin-dependent monooxygenases enable the conversion of prochiral amines into lactams via a one-pot cascade reaction, achieving higher stereochemical purity but requiring precise pH and temperature control .
    • Data Comparison : Enzymatic DKR offers scalability but lower yields, while cascade reactions require specialized catalysts and optimization.

Q. How can the absolute stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the crystal structure to determine bond angles and puckering parameters of the pyrrolidinone ring. For example, envelope conformations with q2 = 0.2816 Å and φ2 = 115.6° are indicative of stereochemical configuration .
  • Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases, comparing retention times to reference standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • First Aid : In case of inhalation, move to fresh air; for skin exposure, wash with soap and water. Consult safety data sheets (SDS) for compound-specific hazards (e.g., CAS 105526-85-0) .

Advanced Research Questions

Q. How can enantioselectivity be improved in the enzymatic synthesis of this compound?

  • Methodological Answer :

  • Enzyme Engineering : Use directed evolution or rational design to modify ω-transaminase active sites, enhancing substrate specificity. For example, mutations at residues interacting with the phenyl group can reduce steric hindrance .
  • Reaction Optimization : Adjust pH (6.5–8.5), temperature (25–40°C), and co-solvents (e.g., DMSO ≤10% v/v) to stabilize enzyme activity and substrate binding .

Q. What analytical techniques are suitable for resolving contradictory data on the polymorphic forms of this compound?

  • Methodological Answer :

  • X-Ray Powder Diffraction (XRPD) : Compare experimental patterns (e.g., peaks at 2θ = 12.4°, 18.7°, 24.3°) with simulated data from SCXRD to identify crystalline vs. amorphous phases .
  • Differential Scanning Calorimetry (DSC) : Measure melting endotherms to detect polymorphic transitions (e.g., sharp peaks at 407–409 K indicate high crystallinity) .

Q. How does the stereoelectronic environment of this compound influence its reactivity in catalytic systems?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions, identifying nucleophilic (amide nitrogen) and electrophilic (carbonyl carbon) sites.
  • Kinetic Isotope Effects (KIE) : Study deuterium substitution at the α-carbon to probe rate-determining steps in reactions like hydrogenation or oxidation .

Q. What strategies mitigate racemization during the purification of this compound?

  • Methodological Answer :

  • Low-Temperature Crystallization : Use n-hexane/ethyl acetate mixtures at 0–5°C to minimize thermal racemization during recrystallization .
  • Acid/Base Stabilization : Add mild acids (e.g., HCl) to protonate the amide nitrogen, reducing enolization and chiral center inversion .

Properties

IUPAC Name

(4S)-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJZEMQCQRPLQQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-nitro-3-phenyl-butyric acid methyl ester (4.02 g, 18 mmol) and Raney-Nickel (6 ml, slurry in water) in methanol (30 ml) was stirred under hydrogen atmosphere for 3 hours. After filtration using celite and removal of the solvent under reduced pressure, residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, and then dried over sodium sulfate. The solvents were removed under reduced pressure, and the residue was dissolved in toluene (50 ml) and the resulting solution was refluxed for 6 hours. Removal of the solvent afforded crude 4-phenyl-pyrrolidin-2-one. A solution of crude 4-phenyl-pyrrolidin-2-one in tetrahydrofuran (20 ml) was added to a solution of lithium aluminum hydride (1.34 g, 35.3 mmol) and the mixture was refluxed for 6 hours. After quenching the reaction with 20% aqueous sodium hydroxide, a solution of di-tert-butyl dicarbonate (4.14 g, 19 mmol) was added and the mixture was stirred for 3 hours. Aqueous citric acid and aqueous potassium hydrogen sulfate was added to acidify the solution, and the solution was extracted with toluene. The organic layer was washed with water, aqueous sodium bicarbonate, brine, and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified with silica gel column chromatography (eluent; hexane/ethyl acetate=9/1) to afford 1-tertbutoxycarbonyl-3-phenyl-pyrrolidine (1.84 g, 42%).
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-4-Phenylpyrrolidin-2-one
(S)-4-Phenylpyrrolidin-2-one
Reactant of Route 3
(S)-4-Phenylpyrrolidin-2-one
(S)-4-Phenylpyrrolidin-2-one
Reactant of Route 5
(S)-4-Phenylpyrrolidin-2-one
(S)-4-Phenylpyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.